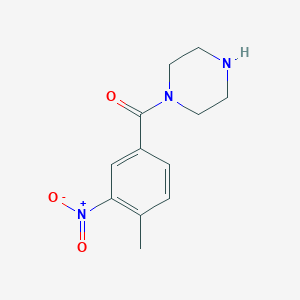
1-(4-Methyl-3-nitrobenzoyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methyl-3-nitrobenzoyl)piperazine, also known as this compound, is a useful research compound. Its molecular formula is C12H15N3O3 and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Basic Research Questions
Q. What are the key steps in synthesizing 1-(4-Methyl-3-nitrobenzoyl)piperazine, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example:
- Microwave-assisted synthesis (e.g., 280°C heating for cyclization) can accelerate reaction rates and improve yields compared to conventional methods .
- Solvent selection (e.g., DMSO for solubility) and catalyst use (e.g., palladium complexes for coupling) are critical. Post-reaction purification via HPLC or recrystallization ensures purity .
- Controlled pH and temperature during nitro-group introduction prevents side reactions .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- FT-IR:
- Nitro group absorption bands (~1520 cm⁻¹) and carbonyl stretches (~1680 cm⁻¹) validate functional groups .
Q. What strategies are effective in optimizing the synthetic route for improved scalability?
Methodological Answer:
- Stepwise optimization:
- Replace low-yield steps (e.g., alkylation) with microwave-assisted or flow chemistry methods .
- Green chemistry principles:
- Process analytical technology (PAT):
- Real-time monitoring (e.g., in-line IR) ensures reaction completion and reduces batch variability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological potential of derivatives?
Methodological Answer:
- Analog synthesis:
- Modify substituents (e.g., replace nitro with methoxy) and assess biological activity .
- Biological assays:
- Test derivatives against targets (e.g., serotonin receptors) using radioligand binding assays (IC₅₀ values) .
- Computational modeling:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity to neurological targets .
Q. What experimental approaches resolve contradictions in reported biological activities of similar piperazine derivatives?
Methodological Answer:
- Standardized protocols:
- Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis:
- Compare datasets across studies (e.g., IC₅₀ ranges for antimicrobial activity) to identify outliers .
- Mechanistic studies:
Q. How can binding affinity to neurological targets be methodologically evaluated?
Methodological Answer:
- In vitro assays:
- Use radioligand displacement assays (e.g., [³H]ketanserin for 5-HT₂A receptors) to measure Ki values .
- Isothermal titration calorimetry (ITC):
- Quantify thermodynamic parameters (ΔG, ΔH) for binding interactions .
- In vivo models:
- Assess behavioral outcomes (e.g., locomotor activity in rodents) to correlate binding affinity with functional effects .
Q. Key Considerations for Researchers
- Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst lot) to ensure consistency .
- Data validation: Cross-check spectroscopic data with computational predictions (e.g., ChemDraw NMR simulations) .
- Ethical compliance: Adhere to institutional guidelines for in vivo studies and toxicity testing .
属性
CAS 编号 |
80045-69-8 |
|---|---|
分子式 |
C12H15N3O3 |
分子量 |
249.27 g/mol |
IUPAC 名称 |
(4-methyl-3-nitrophenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C12H15N3O3/c1-9-2-3-10(8-11(9)15(17)18)12(16)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI 键 |
KRXLHSGWNOLBTF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)[N+](=O)[O-] |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)[N+](=O)[O-] |
同义词 |
(4-toluoyl-3-nitro)piperazine (p-toluyl-m-nitro)piperazine p-TNP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















